

Application Notes & Protocols: Utilizing 8-(Bromoacetyl)quinoline Hydrobromide for Covalent Protein Labeling

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Compound of Interest

Compound Name:	8-(Bromoacetyl)quinoline hydrobromide
CAS No.:	859962-48-4
Cat. No.:	B1519779

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Introduction: A Strategic Approach to Protein Labeling

In the landscape of modern proteomics and drug development, the ability to selectively label proteins is paramount. Covalent labeling provides a robust method to tag proteins for a myriad of applications, including tracking their localization, elucidating their function, identifying binding partners, and developing targeted therapeutics.^{[1][2]} While numerous reagents exist for protein modification, **8-(Bromoacetyl)quinoline hydrobromide** emerges as a distinctive tool, offering a unique combination of reactivity and intrinsic biophysical properties.

This reagent features two key functional components:

- The Bromoacetyl Group: An electrophilic α -haloacetyl moiety that acts as a reactive "warhead," enabling covalent bond formation with specific nucleophilic amino acid residues.

^[3]

- The Quinoline Ring: A heterocyclic scaffold that is not merely an inert linker. The quinoline group is a fluorescent reporter whose emission can be sensitive to its local environment, a metal-chelating agent, and a structure with recognized biological activity.[3][4][5]

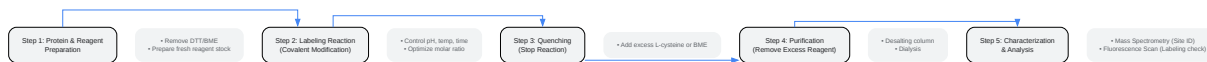
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of **8-(Bromoacetyl)quinoline hydrobromide**. We will delve into the mechanism of action, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and meaningful results.

Mechanism of Action: Targeted Covalent Modification

The utility of **8-(Bromoacetyl)quinoline hydrobromide** as a labeling reagent is rooted in the high reactivity of the bromoacetyl group toward nucleophilic amino acid side chains. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic residue on the protein attacks the electrophilic carbon atom adjacent to the carbonyl group, displacing the bromide leaving group and forming a stable thioether, thioester, or amine linkage.[3][6]

The selectivity of the labeling is highly dependent on the reaction conditions, particularly pH, as it dictates the protonation state and therefore the nucleophilicity of the target amino acid side chains.

- Cysteine (Thiol Group): Cysteine is the most common target due to the high nucleophilicity of the thiolate anion (S⁻). At a pH near or slightly above its pKa (~8.3), the cysteine residue is readily deprotonated and reacts rapidly and selectively with the bromoacetyl group.
- Histidine (Imidazole Ring): The imidazole side chain of histidine can also be targeted, typically at a pH between 6.0 and 7.0.
- Lysine (Amine Group): The primary amine of a lysine side chain (pKa ~10.5) becomes a potent nucleophile at alkaline pH (>8.5), allowing for labeling at this position.
- Methionine (Thioether): The sulfur atom in methionine can also be alkylated, though it is generally less reactive than cysteine.



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Sources

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